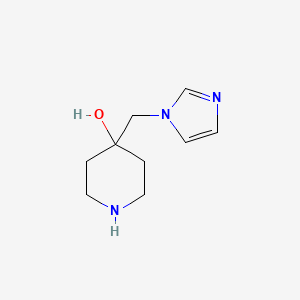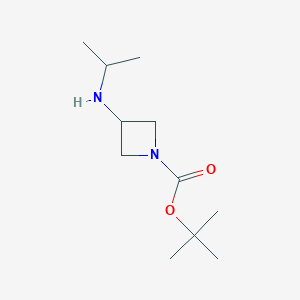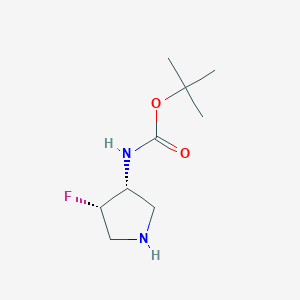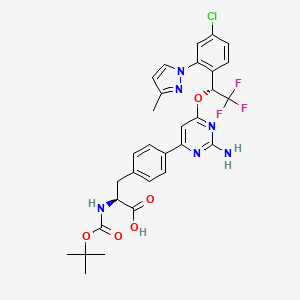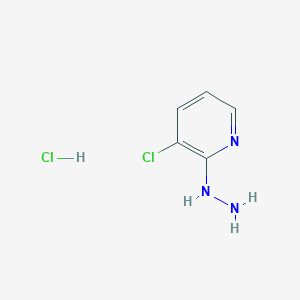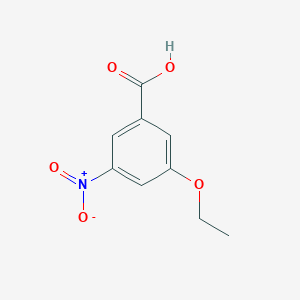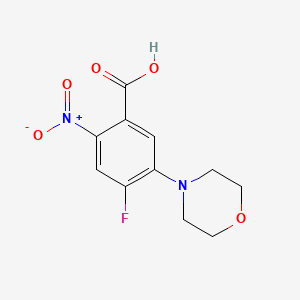
4-Fluoro-5-morpholino-2-nitrobenzoic acid
Vue d'ensemble
Description
4-Fluoro-5-morpholino-2-nitrobenzoic Acid (CAS# 1033778-62-9) is a useful research chemical . It has a molecular weight of 270.21 and a molecular formula of C11H11FN2O5 .
Synthesis Analysis
The synthesis of nitro compounds like 4-Fluoro-5-morpholino-2-nitrobenzoic acid can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . A specific synthesis method for a similar compound, 4-fluoro-2-nitro-benzonitrile, involves heating the compound in HBr at 130 °C for 6.5 hours .Molecular Structure Analysis
The compound has a complex molecular structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . The canonical SMILES representation of the molecule isC1COCCN1C2=C(C=C(C(=C2)C(=O)O)N+[O-])F . Chemical Reactions Analysis
Nitro compounds like 4-Fluoro-5-morpholino-2-nitrobenzoic acid can undergo various reactions. For instance, nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Also, 2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Physical And Chemical Properties Analysis
The compound has a high dipole moment, which results in lower volatility compared to ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
4-Fluoro-5-morpholino-2-nitrobenzoic acid has been explored in the synthesis of various compounds with potential antimicrobial activities. For instance, it has been used in the preparation of sulfonamides and carbamates showing promising antimicrobial potency against bacteria and fungi. These compounds, particularly certain sulfonamide derivatives, have been identified as potent antifungal agents (Janakiramudu et al., 2017).
Heterocyclic Scaffold Synthesis
This compound is recognized as a valuable building block in heterocyclic oriented synthesis (HOS), facilitating the creation of diverse nitrogenous heterocycles. Its utility in solid-phase synthesis has been demonstrated for the production of benzimidazoles, benzotriazoles, quinoxalinones, and other heterocyclic scaffolds, which are significant in drug discovery (Křupková et al., 2013).
Analytical Chemistry
In the field of analytical chemistry, derivatives of 4-Fluoro-5-morpholino-2-nitrobenzoic acid have been used as labeling reagents for high-performance liquid chromatography, aiding in the sensitive detection of amino acids (Watanabe & Imai, 1981).
Continuous Synthesis in Microreactors
The continuous production of this compound's derivatives has been explored using microfluidic devices, specifically for synthesizing intermediates like o-FNM, crucial in the production of pharmaceuticals like Linezolid. This process offers insights into optimizing operating conditions and scaling up production in micro- and millireactors (Pereira et al., 2021).
Antimycobacterial Activity
Certain fluorinated benzothiazolo imidazole compounds synthesized using derivatives of 4-Fluoro-5-morpholino-2-nitrobenzoic acid have shown promising antimycobacterial activity. This showcases its potential in the development of new antimicrobial agents (Sathe et al., 2011).
Spectrophotometric Determination
The spectrophotometric method has been developed for determining compounds like 3-fluoro-4-morpholinly-nitrobenzene, an intermediate product of linezolid, derived from 4-Fluoro-5-morpholino-2-nitrobenzoic acid. This method is noted for its simplicity, rapidity, and accuracy (Ke, 2005).
Novel Heterocyclic Synthesis
4-Fluoro-5-morpholino-2-nitrobenzoic acid is instrumental in the novel solution-phase syntheses of various biologically relevant compounds, such as indazolinones, benzazepines, and benzoxazepines. This showcases its role in creating diverse bioactive molecules (Tempest et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function .
Mode of Action
It’s worth noting that nitrobenzoic acid derivatives often interact with their targets through a process of oxidative addition . This involves the compound donating electrons to form new bonds, resulting in changes to the target’s structure and function .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura (sm) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to enhance the binding of insulin to adipocytes , suggesting potential effects on cellular insulin sensitivity.
Action Environment
The action, efficacy, and stability of 4-Fluoro-5-morpholino-2-nitrobenzoic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature .
Propriétés
IUPAC Name |
4-fluoro-5-morpholin-4-yl-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c12-8-6-9(14(17)18)7(11(15)16)5-10(8)13-1-3-19-4-2-13/h5-6H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTVGSIBIUFYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-morpholino-2-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




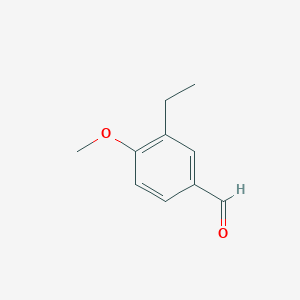
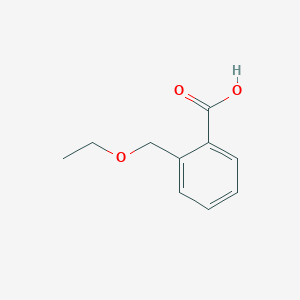
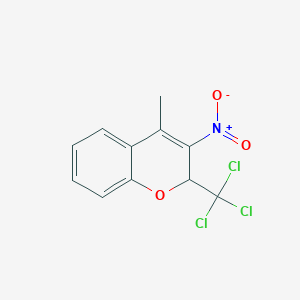

![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)
![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
